3-(1-Aminopropyl)benzoicacid
Description
3-(1-Aminopropyl)benzoic acid is a benzoic acid derivative featuring an aminopropyl substituent at the 3-position of the aromatic ring. The aminopropyl group introduces a longer carbon chain compared to simpler derivatives, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(1-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
InChI Key |
ZBKLDHGTCYZAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Aminopropyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by reduction to 3-aminobenzoic acid. The final step involves the alkylation of 3-aminobenzoic acid with 1-bromopropane under basic conditions to yield 3-(1-Aminopropyl)benzoic acid .
Industrial Production Methods
Industrial production of 3-(1-Aminopropyl)benzoic acid typically involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(1-Aminopropyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxyl group can participate in ionic interactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The table below summarizes key differences among 3-(1-aminopropyl)benzoic acid and related compounds:
Key Observations :
- Functional Groups: The cyano substituent in introduces a polarizable nitrile group, which may enhance binding affinity in enzyme inhibition compared to amine groups .
- Salt Forms: The hydrochloride salt of 3-(1-aminoethyl)benzoic acid () improves water solubility, a critical factor for pharmaceutical formulations .
Physicochemical and Functional Properties
Solubility and Stability
- 3-Aminobenzoic Acid (): Likely exhibits moderate water solubility due to its polar amino and carboxylic acid groups.
- 3-(1-Aminoethyl)benzoic Acid Hydrochloride (): The hydrochloride salt enhances solubility in aqueous media, making it suitable for drug delivery systems. The 98% purity indicates high synthetic reliability .
- 3-(1-Cyano-2-methylpropyl)benzoic Acid (): The cyano group may reduce water solubility but increase stability in organic solvents, favoring applications in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
